
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is an organic compound that features a pyridine ring, a piperidine ring, and an enone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Pyridin-4-yloxy Group: This can be achieved by reacting pyridine with an appropriate halide under basic conditions.
Formation of the Piperidin-1-yl Group: Piperidine can be introduced through nucleophilic substitution reactions.
Formation of the Enone Group: The enone group can be synthesized via aldol condensation reactions involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides, acids, and bases are commonly used.
Major Products Formed
Oxidation: Diketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic areas.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The enone group may participate in Michael addition reactions, while the pyridine and piperidine rings may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one: can be compared with other enone-containing compounds, pyridine derivatives, and piperidine derivatives.
Unique Features: The combination of the pyridine, piperidine, and enone groups in a single molecule may confer unique chemical and biological properties, making it distinct from other similar compounds.
List of Similar Compounds
Pyridin-4-yloxy derivatives: Compounds containing the pyridin-4-yloxy group.
Piperidin-1-yl derivatives: Compounds containing the piperidin-1-yl group.
Enone derivatives: Compounds containing the enone functional group.
属性
IUPAC Name |
(E)-1-(4-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVXWQYSLCMBG-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B2389638.png)

![3-[(3,4-DIMETHYLPHENYL)(METHYL)SULFAMOYL]-N-(4-FLUOROPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2389642.png)
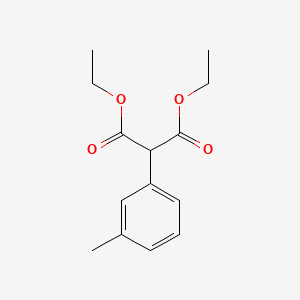

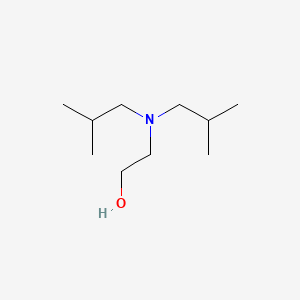
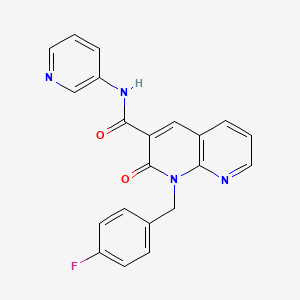
![(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2389650.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2389651.png)
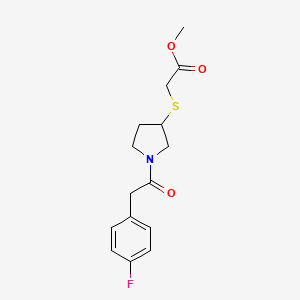
![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)
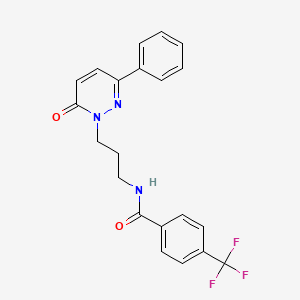
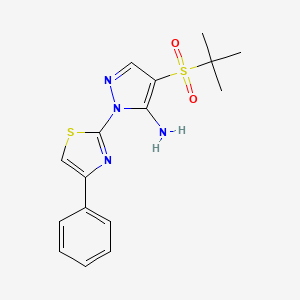
![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)
